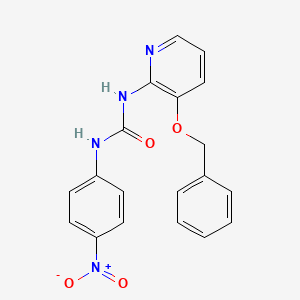

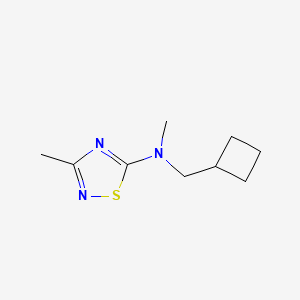

N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its physical state (solid, liquid, gas), color, odor, and other observable properties .

Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions of a compound are studied to understand its reactivity. This involves investigating how the compound reacts with different reagents, under various conditions, and the products that are formed .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. These properties are determined using various experimental techniques .Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study highlights the antiproliferative and antimicrobial properties of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine. Some compounds showed strong DNA protective ability against oxidative damage and potent antimicrobial activity against specific pathogens. Particularly, certain derivatives exhibited significant cytotoxicity against cancer cell lines, underscoring their potential in chemotherapy applications (Gür et al., 2020).

Anti-inflammatory Agents

Another research focus is the synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles as promising anti-inflammatory agents. These compounds have shown varying degrees of anti-inflammatory and analgesic activities, with one compound in particular demonstrating superior efficacy and a more favorable ulcerogenic profile compared to traditional medications (Bhati & Kumar, 2008).

Mechanism of Action

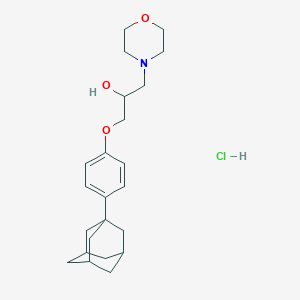

Target of Action

The primary target of N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine, also known as Nalbuphine , is the opioid receptor in the central nervous system (CNS) . It is an agonist at kappa opioid receptors and an antagonist or partial agonist at mu opioid receptors .

Mode of Action

The exact mechanism of action is unknown, but it is believed to interact with an opiate receptor site in the CNS, probably in or associated with the limbic system . The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms .

Pharmacokinetics

The pharmacokinetics of Nalbuphine involve its absorption, distribution, metabolism, and excretion (ADME). The onset of action and systemic bioavailability of Nalbuphine following transnasal delivery are similar to those after parenteral administration . This suggests that the compound can bypass the gastrointestinal tract, which is an advantage for a drug that undergoes significant first-pass metabolism after oral administration .

Result of Action

Nalbuphine’s primary therapeutic effect is pain relief . It is used to treat moderate to severe pain, for pre and postoperative analgesia, and for analgesia in labor and delivery . When administered following or concurrent with mu agonist opioid analgesics (e.g., morphine, oxymorphone, fentanyl), Nalbuphine may partially reverse or block opioid-induced respiratory depression from the mu agonist analgesic .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-7-10-9(13-11-7)12(2)6-8-4-3-5-8/h8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVGYBVGXQABLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N(C)CC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclobutylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2830090.png)

![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2830092.png)

![2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2830094.png)

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2830096.png)

![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2830097.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2830098.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2830101.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile](/img/structure/B2830102.png)

![methyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2830103.png)

![1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2830105.png)